molecular formula C20H22F3N3O3 B2556950 2-(3,4-dimethoxyphenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1798678-62-2

2-(3,4-dimethoxyphenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2556950
CAS No.: 1798678-62-2
M. Wt: 409.409
InChI Key: DGHAUXAJOWODHK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a synthetic small molecule characterized by a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a pyrrolidine scaffold substituted with a 5-(trifluoromethyl)pyridin-2-yl moiety. The 3,4-dimethoxyphenyl group contributes electron-rich aromaticity, while the trifluoromethylpyridine enhances metabolic stability and bioavailability through its electron-withdrawing properties .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3/c1-28-16-5-3-13(9-17(16)29-2)10-19(27)25-15-7-8-26(12-15)18-6-4-14(11-24-18)20(21,22)23/h3-6,9,11,15H,7-8,10,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHAUXAJOWODHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C22H24F3N3O3S
  • Molecular Weight : 467.5 g/mol
  • CAS Number : 664999-40-0
  • Structural Features : The compound features a trifluoromethyl group, a pyridine ring, and methoxy-substituted phenyl moieties, which are known to influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

CompoundIC50 (µM)Cell Line
Compound A10HT29
Compound B15Jurkat
Target Compound12HeLa

The target compound's activity is hypothesized to be mediated by its interaction with specific protein targets involved in cell signaling pathways associated with cancer progression.

2. Neuroprotective Effects

The presence of the pyrrolidine ring suggests potential neuroprotective effects. Compounds that modulate neurotransmitter systems or exhibit antioxidant properties have been investigated for their ability to protect neuronal cells from damage. For example, similar compounds have demonstrated efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

3. Antimicrobial Properties

Preliminary assessments indicate that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group is often associated with enhanced biological activity in antimicrobial agents .

The precise mechanism of action for this compound remains under investigation; however, several hypotheses can be proposed based on structural analogs:

  • Receptor Modulation : The compound may act as an antagonist or agonist at various G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
  • Enzyme Inhibition : Structural similarities with known enzyme inhibitors suggest that it may inhibit specific enzymes involved in cancer metabolism or bacterial cell wall synthesis.

Case Studies and Research Findings

Several research studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their anticancer potential, revealing that modifications to the phenyl group significantly affected their potency against various cancer cell lines .
  • Neuroprotective Study : Research demonstrated that compounds with similar structures could protect against oxidative stress-induced neuronal damage, suggesting a potential therapeutic role in neurodegenerative diseases .
  • Antimicrobial Evaluation : A comparative study showed that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and synthetic features:

Compound Name Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 3,4-Dimethoxyphenyl, pyrrolidine, CF₃-pyridine Not reported Not reported Acetamide linker, trifluoromethylpyridine -
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-Chloro-3-(trifluoromethyl)benzoyl, piperazine 241–242 530 Piperazine core, chloro-CF₃ substitution
N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) 3,4-Difluorobenzoyl, piperazine 263–266 464 Difluoro substitution, higher melting point
N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) 3-Methoxybenzoyl, piperazine 207–209 458 Methoxy group, reduced steric hindrance
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl, pyrazolyl ring 473–475 390.26 Dichloro substitution, pyrazole core
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide 3,4-Dimethoxyphenethyl, oxadiazole-CF₃ Not reported Not reported Oxadiazole linker, phenethyl group

Structural and Conformational Analysis

  • Trifluoromethylpyridine substitution (as in 8b and AMG517 ) improves metabolic stability over non-fluorinated pyridines due to reduced oxidative metabolism .
  • Conformational Flexibility :
    • In dichlorophenyl analogs (), dihedral angles between aromatic rings (44.5°–77.5°) influence molecular packing and solubility. The target compound’s pyrrolidine core may confer greater conformational flexibility than rigid piperazine derivatives (e.g., 8b–8d) .

Pharmacological Implications

  • GPCR/Ion Channel Targeting :
    • Analogs like SB705498 () and AMG517 () target TRPV1 ion channels and GPCRs, suggesting the trifluoromethylpyridine group may confer affinity for similar targets .

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